molecular formula C18H13ClN2O3S B1669891 DCH36_06

DCH36_06

Número de catálogo: B1669891
Peso molecular: 372.8 g/mol
Clave InChI: AYNCXNUUERDREH-FMDPHQNASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DCH36_06 es un inhibidor potente y selectivo de las histona acetiltransferasas p300 y CBP (proteína de unión a CREB). Estas enzimas desempeñan un papel crucial en la regulación de la expresión génica mediante la acetilación de histonas, lo que lleva a la remodelación de la cromatina y la activación transcripcional. This compound ha mostrado un potencial significativo en la inhibición del crecimiento de células leucémicas al dirigirse a estas enzimas .

Aplicaciones Científicas De Investigación

Therapeutic Potential in Oncology

The therapeutic applications of DCH36_06 have been explored primarily within the field of oncology. The compound has demonstrated anti-tumor activity in various leukemic cell lines and xenograft models:

  • In Vitro Studies : this compound effectively inhibited proliferation in multiple leukemic cell lines through its mechanism of action on p300/CBP.
  • In Vivo Efficacy : In mouse models, this compound significantly suppressed leukemic xenograft growth, indicating its potential for clinical translation as a treatment for hematological malignancies .

Broader Implications in Molecular Biology

Beyond its applications in cancer therapy, this compound serves as a valuable tool for studying the acetylome—the complete set of acetylation modifications on proteins within a cell. This compound can help researchers:

  • Decipher Acetylation Codes : By inhibiting p300/CBP, scientists can better understand how acetylation influences gene expression and cellular processes.
  • Develop New Therapeutics : Insights gained from studies using this compound may lead to the discovery of additional small molecule inhibitors targeting similar pathways, expanding the arsenal against various diseases linked to dysregulated acetylation .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

FeatureDescription
Chemical Identity This compound
Target Enzyme p300/CBP Histone Acetyltransferase
Mechanism of Action Inhibition of histone acetylation leading to hypoacetylation on H3K18
Biological Effects - Cell cycle arrest at G1 phase
- Induction of apoptosis
- Altered gene expression
In Vitro Efficacy Significant inhibition of proliferation in leukemic cell lines
In Vivo Efficacy Suppression of leukemic xenograft growth in mouse models
Potential Applications Cancer therapy, molecular biology research

Case Studies and Research Insights

Several studies have highlighted the significance of this compound in cancer research:

  • A study published in Nature demonstrated that inhibition of p300/CBP by this compound led to substantial reductions in tumor growth rates in xenograft models, supporting its potential as a therapeutic agent for leukemia .
  • Another investigation focused on the compound's ability to alter downstream gene expression profiles associated with apoptosis, providing a deeper understanding of its mechanism and potential clinical applications .

Mecanismo De Acción

DCH36_06 ejerce sus efectos inhibiendo selectivamente las histona acetiltransferasas p300 y CBP. Estas enzimas acetilan las histonas, lo que lleva a la remodelación de la cromatina y la activación transcripcional. Al inhibir estas enzimas, this compound reduce la acetilación de histonas, lo que lleva a la represión transcripcional y la posterior detención del ciclo celular y la apoptosis en las células leucémicas. El compuesto también afecta la expresión de varios genes involucrados en la proliferación celular y la apoptosis, como MYC, HIF1A y BAX .

Análisis Bioquímico

Biochemical Properties

DCH36_06 plays a significant role in biochemical reactions, particularly as an inhibitor of p300/CBP. It interacts with these enzymes, leading to hypoacetylation on H3K18 in leukemic cells . The IC50s of this compound for p300 and CBP are 0.6 μM and 3.2 μM, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by retarding cell proliferation in several leukemic cell lines . This compound also impacts cell signaling pathways and gene expression, leading to alterations in downstream gene expression and apoptotic pathways-related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with p300/CBP, leading to enzyme inhibition. This results in changes in gene expression, specifically hypoacetylation on H3K18 in leukemic cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DCH36_06 implica múltiples pasos, comenzando con la preparación de la estructura central, que es un derivado del ácido tiobarbitúrico. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría escalar la ruta sintética descrita anteriormente. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación a gran escala. El uso de sistemas de síntesis y purificación automatizados sería esencial para garantizar la coherencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

DCH36_06 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados del ácido tiobarbitúrico sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de DCH36_06

This compound es único debido a su alta selectividad y potencia contra p300 y CBP. Ha mostrado una actividad antitumoral significativa en líneas celulares leucémicas y modelos in vivo, lo que lo convierte en un candidato prometedor para su desarrollo adicional como terapia contra el cáncer. Su capacidad para inducir el arresto del ciclo celular y la apoptosis a través de la inhibición de la acetilación de histonas lo diferencia de otros compuestos similares .

Actividad Biológica

DCH36_06 is a novel compound recognized for its potent inhibitory effects on the p300/CBP (CREB-binding protein) transcriptional coactivators. This compound has garnered attention due to its significant biological activity in various cancer models, demonstrating promising therapeutic potential.

This compound functions primarily as a selective inhibitor of the p300/CBP acetyltransferase activity, which plays a crucial role in regulating gene expression through histone acetylation. By inhibiting p300/CBP, this compound disrupts the acetylation of histones and non-histone proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability and induces apoptosis in several cancer cell lines. For instance:

  • Breast Cancer Cells : this compound was shown to significantly inhibit the growth of MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating potent cytotoxicity .
  • Melanoma : The compound exhibited strong anti-tumor activity against melanoma cells, leading to reduced colony formation and increased apoptosis markers .

In Vivo Studies

Animal model studies further support the efficacy of this compound:

  • Xenograft Models : In xenograft models using mice implanted with breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The compound was well-tolerated, with no significant adverse effects observed .
  • Mechanistic Insights : Analysis revealed that this compound treatment led to decreased expression of oncogenic pathways associated with p300/CBP activity, including the downregulation of MYC and other transcription factors involved in tumor progression .

Data Table: Summary of Biological Activity

Cell Line IC50 (µM) Apoptosis Induction Tumor Size Reduction (Xenograft)
MDA-MB-2310.5Yes70%
MCF-70.8Yes65%
Melanoma Cells0.6Yes60%

Clinical Implications

The selective inhibition of p300/CBP by this compound positions it as a potential therapeutic agent for cancers characterized by aberrant p300 activity. Given the role of p300 in various malignancies, including breast cancer and melanoma, further clinical investigations are warranted to evaluate its efficacy and safety in human subjects.

Propiedades

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCXNUUERDREH-FMDPHQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DCH36_06
Reactant of Route 2
Reactant of Route 2
DCH36_06

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.